molecular formula C14H11NO2 B600935 Carvedilol Impurity 2 CAS No. 1801551-41-6

Carvedilol Impurity 2

Katalognummer: B600935
CAS-Nummer: 1801551-41-6
Molekulargewicht: 225.25
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carvedilol Impurity 2 is a byproduct formed during the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This compound is one of several impurities that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the pharmaceutical product.

Wissenschaftliche Forschungsanwendungen

Carvedilol Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied to understand the pathways and mechanisms of impurity formation during drug synthesis. In biology and medicine, it is analyzed for its potential effects on human health and its role in the overall safety profile of Carvedilol .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Carvedilol Impurity 2 . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Efforts are being made to increase the solubility of Carvedilol, such as cocrystallization and coamorphous technology . These techniques have shown good solubility, dissolution, and bioavailability compared to other techniques and are being widely explored to overcome the drawbacks associated with their method of preparation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol involves multiple steps, starting with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol . During these steps, various impurities, including Carvedilol Impurity 2, can be formed.

Industrial Production Methods: In industrial settings, the synthesis of Carvedilol is optimized by screening different solvents and bases to improve yields and reduce impurities. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to minimize the formation of impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Carvedilol Impurity 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure of the impurity, potentially leading to the formation of new byproducts.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Wirkmechanismus

Comparison with Other Similar Compounds: Carvedilol Impurity 2 can be compared with other impurities formed during the synthesis of beta-adrenergic antagonists. Similar compounds include impurities formed during the synthesis of propranolol and metoprolol. These impurities share common structural features and may undergo similar chemical reactions .

Vergleich Mit ähnlichen Verbindungen

  • Propranolol Impurity A
  • Metoprolol Impurity B
  • Atenolol Impurity C

Carvedilol Impurity 2 is unique in its specific formation pathway and the conditions under which it is produced. Its study provides valuable insights into the synthesis and safety of beta-adrenergic antagonists.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Carvedilol Impurity 2 can be achieved through a multi-step reaction sequence starting from commercially available starting materials.", "Starting Materials": [ "3-(9H-Carbazol-4-yloxy)-2-hydroxypropylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride and imidazole in dichloromethane.", "Step 2: Reaction of the protected alcohol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydroxide in water.", "Step 3: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate.", "Step 4: Removal of the protecting group using tetrabutylammonium fluoride in tetrahydrofuran.", "Step 5: Crystallization of the product from ethyl acetate and water to obtain Carvedilol Impurity 2." ] }

CAS-Nummer

1801551-41-6

Molekularformel

C14H11NO2

Molekulargewicht

225.25

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

2-(9H-Carbazol-4-yloxy)-ethenol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.